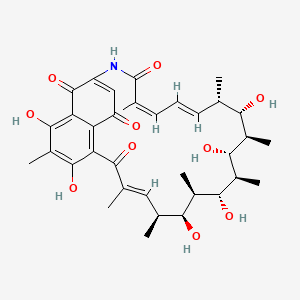

34a-Deoxy-rifamycin W

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H45NO10 |

|---|---|

Molecular Weight |

639.7 g/mol |

IUPAC Name |

(7E,9S,10S,11R,12R,13R,14R,15R,16S,17S,18E,20Z)-2,4,10,12,14,16-hexahydroxy-3,7,9,11,13,15,17,21-octamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone |

InChI |

InChI=1S/C35H45NO10/c1-14-10-9-11-15(2)35(46)36-22-13-23(37)24-25(32(43)21(8)33(44)26(24)34(22)45)29(40)17(4)12-16(3)28(39)19(6)31(42)20(7)30(41)18(5)27(14)38/h9-14,16,18-20,27-28,30-31,38-39,41-44H,1-8H3,(H,36,46)/b10-9+,15-11-,17-12+/t14-,16-,18+,19+,20+,27-,28-,30+,31+/m0/s1 |

InChI Key |

VFGOUSMZKMNRLA-CVQHHNHTSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@@H]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)O)C)/C)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)C |

Origin of Product |

United States |

Biosynthetic Pathway Elucidation of 34a Deoxy Rifamycin W and Downstream Transformations

Early Macrocyclic Intermediate Formation Leading to 34a-Deoxy-rifamycin Wchimia.chresearchgate.net

The formation of 34a-Deoxy-rifamycin W represents one of the earliest macrocyclic structures in the biosynthesis of rifamycin (B1679328) B. chimia.ch Its isolation and characterization have provided significant insights into the initial steps of the rifamycin assembly line.

Origin of the Ansa Chain from Acetate (B1210297) and Propionate (B1217596) Unitswikipedia.orgnih.gov

The characteristic ansa chain of rifamycins (B7979662) is constructed from simple carboxylic acid building blocks. wikipedia.org Isotopic labeling studies using Carbon-13 have definitively shown that the aliphatic bridge of rifamycins is derived from the incorporation of acetate and propionate units. wikipedia.orgrsc.org In the case of rifamycin B, the polyketide backbone is assembled from two acetate units and eight propionate units. nih.gov These units are incorporated into the growing polyketide chain via their coenzyme A derivatives, malonyl-CoA and methylmalonyl-CoA, respectively. chimia.ch

| Precursor Unit | Number Incorporated in Rifamycin B Ansa Chain |

| Acetate | 2 |

| Propionate | 8 |

Integration of 3-Amino-5-hydroxybenzoic Acid (AHBA) as the Starter Unitwikipedia.orgnih.gov

The biosynthesis of the rifamycin macrocycle is initiated by an unusual starter unit, 3-Amino-5-hydroxybenzoic acid (AHBA). wikipedia.orgnih.gov AHBA provides the aromatic core to which the polyketide ansa chain is attached. pnas.org The rifamycin gene cluster contains the necessary genes, from rifG to rifN, for the synthesis of AHBA from precursors within the shikimate pathway. wikipedia.org This specialized starter unit is a hallmark of the biosynthesis of many ansamycin (B12435341) antibiotics. mdpi.com

Polyketide Synthase (PKS) Assembly and Macrocyclization Eventsnih.gov

The elongation of the polyketide chain from the AHBA starter unit is carried out by a large, multi-domain enzyme complex known as a type I polyketide synthase (PKS). nih.gov The rifamycin PKS is encoded by a cluster of genes (rifA-rifE) and is organized into modules. nih.govpnas.org Each module is responsible for one cycle of chain extension, selecting and incorporating either an acetate or a propionate unit and performing the necessary reductive modifications. nih.gov The assembly proceeds in a processive manner, with the growing polyketide chain being passed from one module to the next. researchgate.net

Once the full-length polyketide chain is assembled, it is released from the PKS. The final step in the formation of the macrocyclic structure is a cyclization event catalyzed by an amide synthase, the product of the rifF gene. nih.gov This enzyme facilitates an intramolecular amide bond formation between the terminal carboxyl group of the polyketide chain and the amino group of the AHBA starter unit, resulting in the characteristic macrolactam ring of the ansamycin family. pnas.org

Enzymatic Conversions of this compound to Advanced Rifamycins and Related Structures

This compound is a pivotal intermediate that can be enzymatically modified to generate other key compounds in the rifamycin pathway. nih.gov

Hydroxylation at the C-34a Position to Yield Rifamycin Wnih.govsioc-journal.cn

A key transformation of this compound is its conversion to Rifamycin W through a specific hydroxylation reaction. nih.gov This step involves the introduction of a hydroxyl group at the C-34a position of the ansa chain. sioc-journal.cn The isolation of this compound as the direct precursor to Rifamycin W has been a significant finding in understanding the sequence of post-PKS modifications. researchgate.net

The enzyme responsible for the hydroxylation of this compound has been identified and characterized as a cytochrome P450 monooxygenase, encoded by the gene rif-orf13. nih.govsioc-journal.cn Cytochrome P450 enzymes are a large superfamily of heme-containing proteins that catalyze a wide range of oxidative reactions. nih.gov

In vivo gene inactivation studies and in vitro enzymatic assays have confirmed the function of Rif-Orf13. sioc-journal.cn When rif-orf13 is expressed in a suitable host strain and fed with a precursor, the conversion to the hydroxylated product is observed. sioc-journal.cn Interestingly, Rif-Orf13 shares significant homology with another cytochrome P450 in the rifamycin gene cluster, Rif-Orf5, which is involved in a later oxidative cleavage step. nih.govsioc-journal.cn It has been suggested that in some rifamycin-producing organisms that lack rif-orf13, its function may be carried out by the Rif-Orf5 homologue. nih.govresearchgate.net

Functional Redundancy and Complementation by Rif-Orf5 in C-34a Hydroxylation

The hydroxylation of the C-34a position is a critical step in the maturation of rifamycin. Research has identified the cytochrome P450 enzyme encoded by rif-orf13 as being responsible for this specific hydroxylation, converting 16-demethyl-34a-deoxyrifamycin W into 16-demethylrifamycin W. sioc-journal.cnsioc-journal.cn In vivo studies have demonstrated that another cytochrome P450 enzyme, Rif-Orf5, can functionally complement the role of Rif-Orf13 in this hydroxylation step. sioc-journal.cnsioc-journal.cn This functional redundancy suggests a degree of flexibility within the rifamycin biosynthetic machinery. It is proposed that in some organisms, such as Salinispora arenicola, the homolog of Rif-Orf13 may be absent, and Rif-Orf5 undertakes this hydroxylation in addition to its other catalytic functions. sioc-journal.cn

Oxidative Cleavage and Rearrangement Reactions of the Ansa Chain

Following the initial modifications, the ansa chain of rifamycin precursors undergoes significant oxidative cleavage and rearrangement, leading to a variety of structurally diverse compounds. These reactions are crucial for the formation of the final bioactive forms of rifamycins.

Role of Cytochrome P450 Monooxygenase Rif-Orf5 in C-12/C-29 Olefinic Cleavage

The cytochrome P450 monooxygenase Rif-Orf5 plays a pivotal role in the oxidative cleavage of the C-12/C-29 olefinic bond in the ansa chain of rifamycin W. microbiologyresearch.orgnih.govnih.gov This cleavage is a key step in the rearrangement of the polyketide backbone, ultimately leading to the formation of rifamycin B. microbiologyresearch.orgnih.govmdpi.com Inactivation of the rif-orf5 gene in Amycolatopsis mediterranei S699 resulted in the accumulation of rifamycin W and several of its derivatives, confirming the essential role of Rif-Orf5 in this transformation. nih.govnih.govmdpi.com The proposed mechanism involves the conversion of the Δ12,29 olefinic bond into a ketal moiety. microbiologyresearch.orgnih.gov

Formation of Rifamycin B and its Biosynthetic Relationship

This compound is a direct precursor in the biosynthetic pathway leading to rifamycin B. nih.gov The transformation from rifamycin W to rifamycin B involves a major rearrangement of the polyketide backbone initiated by the Rif-Orf5-catalyzed oxidative cleavage of the C-12/C-29 double bond. researchgate.net This intricate process highlights the complex enzymatic machinery involved in generating the final, potent antibiotic structure of rifamycin B.

Divergent Biosynthetic Routes: Transformation from this compound to Saliniketals

Research has revealed a fascinating biosynthetic divergence at the stage of this compound, leading not only to the rifamycin family of antibiotics but also to a class of unusual polyketides known as saliniketals. nih.govnih.gov This discovery underscores the efficiency and versatility of natural product biosynthetic pathways.

In the marine actinomycete Salinispora arenicola, a single cytochrome P450 monooxygenase, encoded by the gene sare1259, is responsible for catalyzing the multiple oxidative rearrangement reactions that convert 34a-deoxyrifamycin W into both rifamycins and saliniketals. nih.govnih.govresearchgate.net Inactivation of sare1259 led to the accumulation of 34a-deoxyrifamycin W and the cessation of saliniketal production, confirming its crucial role in this biosynthetic branching point. nih.gov This enzyme exhibits remarkable catalytic promiscuity, directing the shared intermediate towards different structural scaffolds.

The transformation of 34a-deoxyrifamycin W into saliniketals involves a series of complex oxidative rearrangements. nih.govnih.govfrontiersin.org The Sare1259 enzyme is proposed to catalyze these multifaceted reactions, leading to the formation of the unique bicyclic structure of the saliniketals. nih.govnih.gov While the precise mechanisms are still under investigation, it is clear that this single enzyme orchestrates a significant structural diversification from a common precursor, highlighting the elegant and economical strategies employed in natural product biosynthesis.

Identification and Structural Characterization of Biosynthetic Intermediates Preceding and Derived from this compound

The biosynthesis of rifamycin is a complex process involving a series of intermediates, with this compound playing a pivotal role. This section details the key compounds that precede and are derived from this compound, shedding light on the intricate enzymatic transformations that occur.

Proansamycin B as an Early Macrocyclic Intermediate

Proansamycin B is a significant early macrocyclic intermediate in the rifamycin biosynthetic pathway. nih.gov Its isolation and characterization have provided crucial insights into the initial stages of rifamycin formation.

Detailed Research Findings:

Proansamycin B was first isolated from cultures of the Amycolatopsis mediterranei mutant F1/24. nih.gov Its structure was elucidated using a combination of spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. nih.gov Biotransformation studies have demonstrated that Proansamycin B is an intermediate in a shunt pathway of rifamycin B biosynthesis, specifically leading to the formation of 8-deoxy-rifamycin B. nih.gov This finding suggests the existence of at least two separate biosynthetic pathways branching from early macrocyclic precursors. nih.govh1.coglobalauthorid.com

The conversion of Proansamycin X, a hypothetical precursor, to Proansamycin B is a key step. researchgate.netkoreascience.kr The subsequent transformation of Proansamycin B can lead to various rifamycin analogs, highlighting its role as a branch point in the biosynthetic network. researchgate.net

Table 1: Key Intermediates in the Early Rifamycin Biosynthetic Pathway

| Compound | Role | Producing Organism/Mutant |

| Proansamycin B | Early macrocyclic intermediate in a shunt pathway leading to 8-deoxy-rifamycin B. nih.gov | Amycolatopsis mediterranei F1/24 nih.gov |

| This compound | Direct precursor of rifamycin W. nih.gov | Amycolatopsis mediterranei F1/24 nih.gov |

| Proansamycin X | Proposed earliest macrocyclic intermediate. researchgate.netkoreascience.kr | Amycolatopsis mediterranei koreascience.kr |

Structural Elucidation of Rifamycin W-Hemiacetal and Rifamycin W-28-desmethyl-28-carboxy

Downstream from this compound and its immediate successor, rifamycin W, several important intermediates have been identified that are crucial for the eventual formation of rifamycin S and B.

Detailed Research Findings:

From the same Amycolatopsis mediterranei mutant F1/24 that yielded Proansamycin B and this compound, two other significant intermediates were isolated: Rifamycin W-hemiacetal and Rifamycin W-28-desmethyl-28-carboxy . nih.govresearchgate.net These compounds represent key steps in the transformation sequence from rifamycin W to rifamycin S. nih.gov

The structural determination of these molecules was achieved through comprehensive spectroscopic analysis. nih.gov Notably, proton NMR studies, including double resonance and ROESY experiments, on Rifamycin W-hemiacetal established the stereochemistry at the chiral center C-28 as R. nih.gov The formation of a hemiacetal is a recurring structural motif in various rifamycin W congeners. nih.govglobalauthorid.comresearchgate.net

Table 2: Characterized Downstream Intermediates of Rifamycin W

| Compound | Key Structural Feature | Method of Structural Elucidation |

| Rifamycin W-Hemiacetal | Hemiacetal group, R stereochemistry at C-28. nih.gov | Proton NMR (double resonance, ROESY), UV, IR, MS. nih.gov |

| Rifamycin W-28-desmethyl-28-carboxy | Carboxylic acid at C-28 instead of a methyl group. nih.gov | UV, IR, NMR, MS. nih.gov |

Derivatives Exhibiting C-5/C-11 Retro-Claisen Cleavage

An interesting and significant transformation observed in rifamycin biosynthesis, particularly under conditions of rifamycin W accumulation, is the retro-Claisen cleavage between carbons C-5 and C-11.

Detailed Research Findings:

Studies on mutant strains of Amycolatopsis mediterranei, such as the S699 Δrif-orf5 strain, have led to the isolation of several rifamycin W congeners that are products of a C-5/C-11 retro-Claisen cleavage. researchgate.netnih.govresearchgate.net This cleavage is thought to be a detoxification mechanism to cope with the over-accumulation of rifamycin W. researchgate.net The resulting compounds, such as rifamycin W-M1, feature a cleaved ansa chain. nih.govresearchgate.net The isolation of these derivatives provides evidence for the diverse enzymatic machinery capable of modifying the rifamycin scaffold. researchgate.netnih.gov

For example, in the ΔrifT mutant of A. mediterranei S699, a similar retro-Claisen cleavage leads to the formation of proansamycin B-M1. mdpi.com This indicates that this cleavage pattern is a recurring theme in the biosynthesis of both rifamycin W and 8-deoxy-rifamycin derivatives. researchgate.netmdpi.com

Table 3: Rifamycin Derivatives from C-5/C-11 Retro-Claisen Cleavage

| Compound | Parent Compound | Producing Strain | Proposed Reason for Formation |

| Rifamycin W-M1 | Rifamycin W | A. mediterranei S699 Δrif-orf5 nih.govresearchgate.net | Detoxification from rifamycin W over-accumulation. researchgate.net |

| Proansamycin B-M1 | Proansamycin B | A. mediterranei S699 ΔrifT mdpi.com | Shunt product from proansamycin B. |

Other Oxygenated Rifamycin W Congeners

In addition to the specific derivatives mentioned above, a variety of other oxygenated congeners of rifamycin W have been isolated, further illustrating the extensive tailoring reactions that occur late in the biosynthetic pathway.

Detailed Research Findings:

The deletion of specific genes in Amycolatopsis mediterranei has been a fruitful strategy for accumulating and identifying novel rifamycin W derivatives. The inactivation of the rif-orf5 gene, which encodes a putative cytochrome P450 monooxygenase, resulted in the isolation of thirteen rifamycin W congeners, seven of which were new. nih.govresearchgate.net These compounds exhibited oxygenations at various positions along the ansa chain. nih.govresearchgate.net

Similarly, the cytochrome P450 encoded by rif-orf13 has been identified as being responsible for the hydroxylation at the C-34a position, converting 34a-deoxyrifamycin W to rifamycin W. sioc-journal.cn Heterologous expression of rif-orf13 in Streptomyces lividans and feeding with 16-demethyl-34a-deoxyrifamycin W resulted in its complete conversion to 16-demethylrifamycin W. sioc-journal.cn

Genetic Engineering and Synthetic Biology Approaches for Studying 34a Deoxy Rifamycin W Pathways

Manipulation of Biosynthetic Gene Clusters in Producer Strains

Direct modification of the rifamycin (B1679328) biosynthetic gene cluster (BGC) in the natural producer strain, Amycolatopsis mediterranei, is a powerful strategy for elucidating the functions of specific genes and for generating novel metabolites.

Targeted gene inactivation is a cornerstone of biosynthetic pathway analysis. By deleting specific genes, researchers can observe the resulting metabolic changes, infer the function of the encoded enzyme, and isolate accumulated intermediates or novel shunt products.

The gene rif-orf5 was identified as encoding a putative cytochrome P450 monooxygenase, hypothesized to be involved in the oxidative cleavage and rearrangement of the rifamycin W ansa chain, a critical step in the formation of rifamycin B. nih.govresearchgate.netnih.govmdpi.com To investigate its function, a Δrif-orf5 mutant strain of A. mediterranei S699 was constructed. nih.govresearchgate.net This genetic modification inhibited the production of rifamycin B and led to the accumulation of its precursor, rifamycin W. nih.gov The buildup of rifamycin W induced the formation of thirteen distinct rifamycin W congeners, seven of which were previously unknown. nih.govnih.gov Structural analysis revealed these new compounds were formed through processes such as C-5/C-11 retro-Claisen cleavage or featured oxygenations at various positions on the ansa chain. nih.govnih.gov This study confirmed that rif-orf5 encodes a key cytochrome P450 enzyme essential for the late stages of rifamycin B biosynthesis. nih.govnih.govresearchgate.net

Another key gene, rifT, was proposed to encode an NADH-dependent dehydrogenase responsible for the C7/C8 dehydrogenation of the hypothetical precursor proansamycin X to form rifamycin W. mdpi.comnih.govnih.gov Deletion of the rifT gene in A. mediterranei S699 resulted in a mutant strain that produced a collection of eighteen compounds, all of which were deoxygenated at the C-8 position. mdpi.com Among these were eleven novel 8-deoxy-rifamycin derivatives. mdpi.comnih.gov The creation of these C-8 deoxy compounds provides strong evidence for the role of RifT in the dehydrogenation step leading to the formation of the rifamycin W scaffold. mdpi.com

| Gene Knockout | Producer Strain | Proposed Gene Function | Key Findings | Resulting Compounds |

| Δrif-orf5 | Amycolatopsis mediterranei S699 | Cytochrome P450 monooxygenase; oxidative cleavage of C-12/C-29 bond in rifamycin W. nih.govnih.govmdpi.comresearchgate.net | Blocked rifamycin B production; accumulation of rifamycin W. nih.gov | Thirteen rifamycin W congeners (seven new) derived from retro-Claisen cleavage and ansa chain oxygenation. nih.govnih.gov |

| ΔrifT | Amycolatopsis mediterranei S699 | NADH-dependent dehydrogenase; C7/C8 dehydrogenation of proansamycin X. mdpi.comnih.govnih.gov | Blocked formation of rifamycin W at the dehydrogenation step. | Eleven new 8-deoxy-rifamycin derivatives and seven known analogues. mdpi.comnih.gov |

While genetic manipulation in the native producer is effective, heterologous expression offers a complementary approach, allowing for the study of genes or entire pathways in a simplified, genetically tractable host. frontiersin.orgresearchgate.netnih.gov Streptomyces lividans is a widely used chassis strain for expressing actinomycete BGCs due to its clean metabolic background and well-established genetic tools. frontiersin.orgresearchgate.netnih.govfrontiersin.org

This system has been instrumental in deciphering specific steps of the rifamycin pathway. For instance, the direct precursor to rifamycin W is 34a-deoxy-rifamycin W, which requires hydroxylation at the C34a position. nih.govescholarship.org To identify the enzyme responsible, several cytochrome P450 genes from the rifamycin BGC, including rif-orf13, were expressed heterologously in S. lividans. sioc-journal.cnsioc-journal.cn The engineered S. lividans strain carrying rif-orf13 was fed 16-demethyl-34a-deoxyrifamycin W. sioc-journal.cn The strain successfully converted the substrate into 16-demethylrifamycin W, demonstrating that Rif-Orf13 is the C34a-hydroxylase. sioc-journal.cnsioc-journal.cn This use of a heterologous host provided a clear and definitive functional assignment for a key enzyme in the pathway leading to rifamycin W.

Directed Biosynthesis and Pathway Engineering for Structural Diversification

By applying knowledge gained from gene function studies, researchers can rationally engineer biosynthetic pathways to generate novel molecules with potentially improved or different biological activities.

The targeted deletion of the rifT dehydrogenase gene is a prime example of directed biosynthesis. mdpi.comnih.gov By specifically blocking the C-8 oxidation step, the biosynthetic flux was redirected from the canonical pathway, leading to the accumulation of the hypothetical precursor, proansamycin X. mdpi.com This unstable intermediate then underwent a series of downstream modifications, resulting in the successful isolation of a family of 8-deoxy-rifamycin derivatives. mdpi.comnih.govnih.gov The isolated compounds included structurally diverse molecules, such as a novel amide N-glycoside of seco-rifamycin and derivatives featuring a conserved 11,12-seco-rifamycin W skeleton. mdpi.comnih.govrsc.org This approach highlights how a single, targeted genetic modification can unlock a variety of new chemical structures.

Similarly, the inactivation of the cytochrome P450 gene, rif-orf5, proved to be an effective strategy for generating structural diversity. nih.govnih.gov The blockage of the pathway downstream of rifamycin W caused this intermediate to accumulate to high levels within the cell. nih.gov This over-accumulation led to the activation of alternative or latent enzymatic pathways, which modified the rifamycin W scaffold in various ways. researchgate.net The resulting thirteen congeners, generated through mechanisms like retro-Claisen cleavage and ansa chain oxygenations, represent a library of novel compounds derived from a single precursor. nih.govnih.gov This "mutational biosynthesis" approach, where a key enzymatic step is blocked, is a powerful tool for structural diversification.

Enzymatic Biocatalysis for Targeted Modifications of this compound and its Derivatives

Enzymatic biocatalysis leverages the high specificity of individual enzymes to perform precise chemical transformations on a substrate. This approach is valuable for modifying complex natural products like rifamycins (B7979662).

The cytochrome P450 enzyme Rif-Orf13, which converts 16-demethyl-34a-deoxyrifamycin W to 16-demethylrifamycin W via hydroxylation, exemplifies this principle. sioc-journal.cnsioc-journal.cn After its function was confirmed through heterologous expression, the His₆-tagged Orf13 enzyme was purified. sioc-journal.cn In vitro enzymatic assays demonstrated that the purified enzyme could catalyze the specific hydroxylation of the C34a position, confirming its role and potential as a biocatalyst for this targeted modification. sioc-journal.cn

The broader rifamycin resistome and biosynthetic pathway contain a diverse toolkit of enzymes that could be harnessed for biocatalysis. acs.orgnih.govresearchgate.net These include:

Monooxygenases (Rox) that linearize the rifamycin core. mdpi.comfrontiersin.org

ADP-ribosyltransferases (Arr) that modify the C23 hydroxyl group. frontiersin.orgpnas.org

Glycosyltransferases (Rgt) that also act on the C23 hydroxyl. acs.orgnih.govfrontiersin.org

Phosphotransferases (Rph) that target the C21 hydroxyl group. acs.orgnih.govresearchgate.net

Transketolases (Rif15) and other P450s (Rif16) that perform unique C-O bond formations and rearrangements in late-stage biosynthesis. nih.gov

These enzymes offer a wealth of possibilities for creating novel rifamycin derivatives through targeted in vitro or in vivo biocatalytic reactions, starting from intermediates such as this compound.

Substrate Scope Analysis of Rifamycin-Modifying Enzymes

The maturation of the rifamycin molecule from early precursors like this compound involves a series of precise oxidative modifications. Key to this process are cytochrome P450 monooxygenases, which exhibit specific substrate affinities and catalytic activities.

Research has identified this compound as the direct precursor to rifamycin W, a more advanced intermediate in the biosynthetic pathway. nih.gov The conversion of this compound involves a critical hydroxylation step at the C-34a position. Genetic studies have successfully identified the enzyme responsible for this transformation. In one study, several cytochrome P450 genes from the rifamycin biosynthetic gene cluster were expressed heterologously in Streptomyces lividans. sioc-journal.cn When the strain harboring the gene rif-orf13 was fed with 16-demethyl-34a-deoxyrifamycin W, a close analogue of this compound, the compound was completely converted into 16-demethylrifamycin W. sioc-journal.cn This demonstrated that the enzyme encoded by rif-orf13, Orf13, is a cytochrome P450 monooxygenase that specifically catalyzes the C-34a hydroxylation. sioc-journal.cn

Further in vitro assays using the purified, His-tagged Orf13 enzyme confirmed its ability to convert 16-demethyl-34a-deoxyrifamycin W into its hydroxylated counterpart. sioc-journal.cn This highlights the specific role of Orf13 in the rifamycin biosynthetic pathway. Interestingly, the study also noted that another cytochrome P450 enzyme from the same cluster, encoded by rif-orf5, could functionally complement the activity of Orf13 in vivo, suggesting a degree of substrate flexibility or redundancy within the pathway's enzymatic machinery. sioc-journal.cn

The compound this compound also stands at a metabolic branch point. It can be directed toward the rifamycin family or, through the action of a single cytochrome P450 monooxygenase, can undergo a series of oxidative rearrangements to form a different class of molecules known as saliniketals. escholarship.org This diversion underscores the pivotal role of specific enzymes in determining the final structural outcome from a common precursor.

Table 1: Enzymatic Hydroxylation of this compound Analogue

| Enzyme | Gene Source | Substrate | Product | Enzymatic Function | Citation |

|---|---|---|---|---|---|

| Orf13 | Amycolatopsis mediterranei | 16-demethyl-34a-deoxyrifamycin W | 16-demethylrifamycin W | C-34a Hydroxylation | sioc-journal.cn |

Exploration of Flavin Monooxygenases (Rox Enzymes) in Rifamycin Transformations

Beyond the core biosynthetic pathway, rifamycins are also substrates for a distinct class of enzymes known as rifamycin-inactivating monooxygenases (Rox). These enzymes, which belong to the flavin-dependent monooxygenase (FMO) family, represent a mechanism of antibiotic resistance found in various bacteria, including rifamycin producers themselves, where they may confer self-resistance. frontiersin.orgfrontiersin.orgresearchgate.net

Rox enzymes catalyze an unusual inactivation reaction. Instead of a simple hydroxylation or group transfer, they perform a monooxygenation of the naphthyl group at the C-2 position. nih.govmcmaster.ca This initial oxidation leads to the subsequent opening and linearization of the entire ansa-macrocyclic structure. nih.govmcmaster.caresearchgate.net The resulting linearized molecule can no longer adopt the basket-like conformation essential for binding to its target, the bacterial RNA polymerase, thereby neutralizing its antibiotic activity. nih.govmcmaster.ca This represents a unique and highly effective mechanism of enzymatic antibiotic detoxification. nih.gov

Studies exploring the substrate scope of Rox enzymes have revealed that they can act on structurally diverse rifamycin compounds. frontiersin.orgfrontiersin.org Researchers have tested Rox homologs from various bacteria, including rifamycin producers like Amycolatopsis mediterranei and Salinispora arenicola, against different rifamycin substrates. frontiersin.orgresearchgate.net While all tested Rox proteins showed activity against rifamycin SV, they exhibited slightly different substrate specificities when presented with other rifamycins, such as rifampicin (B610482) and 16-demethylrifamycin W. frontiersin.orgfrontiersin.org This suggests that while the general mechanism is conserved, individual Rox enzymes have evolved subtle differences in their substrate recognition capabilities. frontiersin.org

The ability of Rox enzymes to modify rifamycin intermediates like 16-demethylrifamycin W demonstrates their potential to interact with the rifamycin pathway at multiple stages. frontiersin.org While direct testing on this compound has not been explicitly detailed, the proven activity on its downstream product (rifamycin W, albeit demethylated) indicates that early-stage intermediates with an intact naphthoquinone or naphthohydroquinone core are potential substrates for this class of inactivating enzymes.

Table 2: Activity of Selected Rox Enzyme Homologs on Rifamycin Compounds

| Rox Enzyme Homolog | Original Host Organism | Substrate Tested | Result | Mechanism of Action | Citation |

|---|---|---|---|---|---|

| AmRox | Amycolatopsis mediterranei | Rifamycin SV, Rifampicin, 16-demethylrifamycin W | Degradation/Transformation | Monooxygenation and linearization | frontiersin.orgresearchgate.net |

| SaRox | Salinispora arenicola | Rifamycin SV, Rifampicin, 16-demethylrifamycin W | Degradation/Transformation | Monooxygenation and linearization | frontiersin.orgresearchgate.net |

Synthetic Methodologies and Chemoenzymatic Approaches for 34a Deoxy Rifamycin W and Its Analogues

Total and Fragment Synthesis Strategies for the Rifamycin (B1679328) Ansa Chain

The ansa chain of rifamycins (B7979662), the aliphatic bridge that is a hallmark of this class of antibiotics, presents numerous synthetic hurdles due to its size and dense stereochemical information. rsc.org Strategies to construct this polyketide segment are central to the synthesis of 34a-Deoxy-rifamycin W and its analogues.

The assembly of the rifamycin ansa chain is often approached through a convergent strategy, where key fragments are synthesized independently before being coupled together. The C-17 to C-29 portion, which contains a significant number of the molecule's chiral centers, has been a prominent target for synthesis. kisti.re.kracs.org Researchers have developed chiral syntheses to prepare these intricate segments with high stereocontrol. These synthetic routes establish the precise three-dimensional arrangement of atoms required for biological activity, mirroring the stereochemistry found in the naturally occurring compounds. rsc.org The successful synthesis of the C-17–C-29 and related C-19–C-27 fragments provides essential building blocks for the total synthesis of rifamycin W and, by extension, its precursor this compound. kisti.re.kracs.org

Table 1: Key Synthetic Fragments of the Rifamycin Ansa Chain

| Fragment | Description | Synthetic Approach | Reference |

|---|---|---|---|

| C-17–C-29 | A major segment of the ansa chain containing multiple stereocenters. | Chiral synthesis from simpler precursors. | kisti.re.kr |

| C-19–C-27 | A polypropionate unit within the ansa chain. | Asymmetric synthesis using chiral boron reagents. | acs.org |

| 1,3-Diol Derivatives | Core structural motifs within the ansa bridge. | Stereoselective synthesis strategies. | acs.org |

The construction of complex polyketides like the rifamycin ansa chain is a testament to the power of stereoselective reactions. A significant challenge lies in controlling the stereochemistry at each newly formed chiral center. nih.gov The development of methods like substrate-controlled and reagent-controlled reactions has been pivotal. For instance, mismatched double asymmetric crotylboration has been employed to overcome poor intrinsic diastereoselectivity in the synthesis of anti, anti-dipropionate stereotriads, which are common structural units in polyketides. scispace.com

In nature, polyketide synthases (PKS) execute these transformations with remarkable precision. nih.gov Specific domains within these enzymatic assembly lines, such as ketoreductases (KR) and dehydratases (DH), are responsible for stereoselectively setting the configuration of hydroxyl and alkene groups, respectively. nih.govnih.gov The study of these biocatalytic systems provides inspiration for the development of new synthetic methods that aim to replicate this efficiency and selectivity in the laboratory.

Chemical Derivatization of this compound for Structural Diversification

Chemical modification of naturally occurring intermediates provides a powerful avenue for creating structural diversity and probing structure-activity relationships. The isolation of this compound and its direct product, rifamycin W, from mutant microbial strains has enabled further chemical and biochemical investigation. nih.govmdpi.com

Targeted modifications of functional groups on the rifamycin scaffold can lead to new analogues. Acetylation is a common transformation studied in rifamycin chemistry. pnas.org For example, an acetylated derivative of rifamycin W, 34a-O-acetyl-rifamycin W , was identified from a mutant strain of Amycolatopsis mediterranei. nih.gov Its structure was confirmed through extensive spectroscopic analysis. Similarly, 34a-acetyl-protorifamycin I has also been characterized, demonstrating that the C-34a position, once hydroxylated, is amenable to further functionalization. mdpi.com

Table 2: Spectroscopic Data for Acetylation at the C-34a Position

| Compound | Key Spectroscopic Evidence | Observation | Reference |

|---|---|---|---|

| 34a-O-acetyl-rifamycin W | HMBC Correlations | Correlations observed between H-34a (δH 4.01, 4.00) and the acetyl carbon (δC 172.9). | nih.gov |

| 34a-acetyl-protorifamycin I | HMBC Correlations | Correlations of H-34a (δH 4.01, 4.00) with C-35 (δC 173.0) and H-36 (δH 2.03) with C-35. | mdpi.com |

Studies of mutant strains of Amycolatopsis mediterranei, particularly those with inactivated genes like rif-orf5 (a cytochrome P450 monooxygenase), have revealed alternative metabolic fates for rifamycin intermediates. mdpi.comresearchgate.net Instead of the typical oxidative cleavage of the C-12/C-29 double bond that leads to rifamycin B, an accumulation of rifamycin W and its derivatives with unusual structural modifications is observed. mdpi.comresearchgate.net One prominent modification is a retro-Claisen cleavage between C-5 and C-11 of the ansa chain. mdpi.comresearchgate.net This and other oxidative cleavage patterns provide insight into the chemical reactivity of the ansa chain and the complex enzymatic machinery involved in its tailoring. mdpi.comresearchgate.net

Advanced Analytical and Spectroscopic Techniques in the Study of 34a Deoxy Rifamycin W and Its Metabolites

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of 34a-Deoxy-rifamycin W and its related metabolites. This technique provides highly accurate mass measurements, which are fundamental for determining the elemental composition and, consequently, the molecular formula of a compound.

Researchers have consistently utilized high-resolution electrospray ionization mass spectrometry (HRESIMS) to analyze this compound. In one study, the molecular formula of a related compound, 34a-O-acetyl-rifamycin W, was confirmed as C₃₇H₄₇NO₁₂ by observing the quasi-molecular ion peaks at m/z 698.3170 [M + H]⁺ and 720.2986 [M + Na]⁺. mdpi.com Similarly, another rifamycin (B1679328) W derivative was determined to have the molecular formula C₃₅H₄₃NO₁₁ based on HRESIMS quasi-molecular ion peaks at m/z 654.2914 [M + H]⁺ and 676.2731 [M + Na]⁺. mdpi.com

In the context of metabolic profiling, UHPLC-QTOF-MS/MS analysis has been employed to identify this compound in microbial extracts. mdpi.com The compound was detected with a measured m/z of 640.3113 [M + H]⁺, corresponding to the molecular formula C₃₅H₄₅NO₁₀. mdpi.com Another analysis identified a compound with the molecular formula C₃₄H₄₅NO₁₂ through an ion peak at m/z 660.3012 [M + H]⁺, indicating a monooxygenation reaction. nih.gov These precise mass measurements are the first critical step in identifying known compounds and flagging potentially new derivatives within complex biological mixtures.

Table 1: High-Resolution Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Measured m/z | Ion Type | Reference |

| This compound | C₃₅H₄₅NO₁₀ | 640.3113 | [M + H]⁺ | mdpi.com |

| 34a-O-acetyl-rifamycin W | C₃₇H₄₇NO₁₂ | 698.3170 | [M + H]⁺ | mdpi.com |

| 23-ketorifamycin W | C₃₅H₄₃NO₁₁ | 654.2914 | [M + H]⁺ | mdpi.com |

| Monooxygenated rifamycin derivative | C₃₄H₄₅NO₁₂ | 660.3012 | [M + H]⁺ | nih.gov |

| 34a-α-6-O-methyl-rifamycin W-M1-hemiacetal | C₃₆H₄₇NO₁₂ | 686.3172 | [M + H]⁺ | nih.gov |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the relative stereochemistry of the molecule.

The structure of this compound and its derivatives has been determined through extensive analysis of 1D and 2D NMR spectroscopic data. mdpi.comresearchgate.net These analyses, in combination with HRMS data, allow for the unambiguous assignment of all proton and carbon signals within the molecule. researchgate.netmdpi.com For instance, the structure of new rifamycin W congeners featuring a hemiacetal at C-34a were elucidated by detailed analysis of their 1D and 2D NMR spectra. mdpi.com

Application of 1D and 2D NMR Experiments (COSY, HMBC, HSQC, NOESY)

A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for piecing together the complex structure of this compound and its metabolites.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecular structure. researchgate.netsdsu.edu For example, COSY correlations were crucial in establishing the connectivity within the ansa chain of rifamycin derivatives. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of all C-H bonds in the molecule. researchgate.netsdsu.edu This is fundamental for assigning the carbon skeleton. mdpi.comescholarship.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments detect through-space interactions between protons that are close to each other, providing vital information about the molecule's three-dimensional structure and relative stereochemistry. researchgate.net For instance, NOESY correlations were used to determine the Z-configuration of a double bond and the relative stereochemistry of substituents on the ansa-chain of a rifamycin derivative. mdpi.com

Table 2: Representative NMR Data for a Rifamycin Derivative (34a-α-rifamycin W-M1-hemiacetal)

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 183.8 | - | - | - |

| 4 | 186.5 | - | - | - |

| 17 | 125.0 | 6.15, d (11.0) | C-16, C-18, C-30 | H₃-30 |

| 25 | 72.7 | 4.21, dd (9.0, 3.0) | C-24, C-26, C-34a | H-26, H-27 |

| 34a | 94.5 | 5.08, s | C-11, C-25 | H-25 |

Note: This table presents a selection of data for a related compound to illustrate the application of these techniques. Full datasets are typically extensive. mdpi.com

Chromatographic Methods for Isolation and Metabolic Profiling

Chromatographic techniques are fundamental for both the purification of this compound for detailed structural analysis and for the broader analysis of its production within a complex mixture of microbial metabolites.

HPLC-MS for Analysis of Pathway Intermediates and Congeners

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful platform for the rapid analysis of microbial extracts. nih.gov It allows for the separation of complex mixtures and the tentative identification of compounds based on their retention time and mass-to-charge ratio.

This technique has been instrumental in metabolic profiling studies of Amycolatopsis mediterranei and Salinispora arenicola, the producing organisms of rifamycins (B7979662). mdpi.comnih.govnih.gov By comparing the metabolic profiles of wild-type strains with those of mutant strains, researchers can identify accumulated intermediates like this compound, providing insights into the biosynthetic pathway. escholarship.orgnih.gov For example, inactivation of the cytochrome P450 gene sare1259 in S. arenicola led to the accumulation of this compound, confirming its role as a key intermediate. escholarship.orgnih.gov HPLC-MS is also used to monitor the bioconversion of rifamycin intermediates in chemical complementation studies. nih.gov

Isolation from Microbial Fermentation Broths

The purification of this compound from microbial fermentation broths is a multi-step process involving various chromatographic methods. nih.gov Typically, the process begins with the extraction of the fermented culture broth or mycelium with an organic solvent like ethyl acetate (B1210297). semanticscholar.org

The crude extract is then subjected to a series of chromatographic separations. These often include:

Column Chromatography: Using stationary phases like Sephadex LH-20 for size-exclusion chromatography or silica (B1680970) gel for normal-phase chromatography to achieve initial fractionation of the extract. nih.govfrontiersin.orgfrontiersin.org

Medium-Pressure Liquid Chromatography (MPLC): Often with a reversed-phase (RP-C18) silica gel, to further separate the fractions based on polarity. nih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC): The final purification step is typically carried out using semi-preparative or analytical HPLC, often with a C18 column, to yield the pure compound. nih.govnih.govsemanticscholar.org

The isolation of this compound was successfully achieved from cultures of an Amycolatopsis mediterranei mutant, where it was identified as the direct precursor of rifamycin W and the earliest macrocyclic intermediate isolated at the time. nih.gov

Future Research Directions and Open Questions Pertaining to 34a Deoxy Rifamycin W

Uncharacterized Enzymatic Mechanisms in Downstream Rifamycin (B1679328) Biosynthesis

A significant gap in our understanding of rifamycin biosynthesis lies in the enzymatic transformations that occur downstream of 34a-Deoxy-rifamycin W. The conversion of this compound to rifamycin W necessitates a hydroxylation step at the 34a position. However, the specific enzyme responsible for this critical oxidation has yet to be definitively identified and characterized.

Following the formation of rifamycin W, the pathway involves a remarkable oxidative cleavage of the C-12/C-29 double bond, a crucial step in forming the characteristic ansa-chain of the final rifamycin products. This transformation is not fully understood. Research has pointed to the involvement of a putative cytochrome P450 monooxygenase, Rif-Orf5, in this process. Gene knockout studies have shown that deleting the rif-orf5 gene in Amycolatopsis mediterranei S699 leads to the accumulation of various rifamycin W analogs, suggesting a critical role for Rif-Orf5 in the downstream pathway. However, the precise mechanism of this oxidative cleavage and the full range of substrates for Rif-Orf5 remain to be elucidated.

Further post-PKS (polyketide synthase) modifications, including dehydrogenation and other hydroxylations, contribute to the structural diversity of rifamycin derivatives. The enzymes catalyzing these steps and the order in which they occur are not entirely clear. A thorough biochemical characterization of these enzymes is essential for a complete picture of the rifamycin biosynthetic pathway.

Engineering Microbial Strains for Enhanced or Alternative Biosynthetic Outcomes

The genetic tractability of rifamycin-producing organisms, such as Amycolatopsis mediterranei, opens up exciting possibilities for metabolic engineering to enhance the production of desired compounds or to generate novel rifamycin analogs. By manipulating the genes involved in the biosynthesis, it is feasible to create strains that accumulate specific intermediates or produce entirely new molecules.

One promising strategy involves the targeted inactivation or modification of genes encoding the enzymes that act on this compound and its downstream products. For instance, the controlled expression or knockout of the yet-to-be-identified 34a-hydroxylase could lead to the accumulation of this compound, which could then be isolated and used as a precursor for semi-synthetic modifications.

Furthermore, the principles of combinatorial biosynthesis can be applied to the rifamycin pathway. By swapping or modifying domains within the polyketide synthase (PKS) enzymes, it is possible to alter the structure of the polyketide backbone. For example, replacing an acyltransferase (AT) domain that typically incorporates a methylmalonyl-CoA extender unit with one that uses malonyl-CoA has been successfully used to produce 24-desmethylrifamycin B. This demonstrates the potential to create a diverse range of rifamycin analogs with potentially improved pharmacological properties.

Heterologous expression of the rifamycin biosynthetic gene cluster in more genetically amenable host organisms is another avenue for producing novel rifamycins (B7979662) and for studying the functions of individual biosynthetic enzymes in a cleaner genetic background.

Elucidation of Regulatory Networks Governing this compound Production and Transformation

The production of rifamycin is tightly regulated at the transcriptional level by a complex network of regulatory proteins. Understanding this network is crucial for developing strategies to overproduce rifamycin or its intermediates. The rifamycin biosynthetic gene cluster contains genes for several regulatory proteins, including RifZ, a pathway-specific activator, and RifQ, a TetR-family repressor.

In addition to pathway-specific regulators, global regulators also play a significant role. The global nitrogen regulator, GlnR, has been shown to directly and indirectly activate the transcription of the rif cluster genes, linking rifamycin production to the nitrogen status of the cell. The intricate interplay between these different layers of regulation and their specific impact on the accumulation and conversion of early intermediates like this compound is an area that warrants further investigation. A deeper understanding of these regulatory circuits will be instrumental in rationally engineering industrial production strains.

Rational Design of Biosynthetic Pathways based on Mechanistic Understanding of this compound Transformations

A thorough mechanistic understanding of the enzymatic transformations involving this compound is a prerequisite for the rational design of novel biosynthetic pathways. By elucidating the structure, function, and substrate specificity of the enzymes that act on this intermediate, it becomes possible to predict the outcomes of genetic modifications and to design new pathways to produce desired molecules.

For example, a detailed understanding of the stereochemistry of the intermediates is critical. elegant studies have utilized the synthesis of all four possible diastereomers of a biosynthetic substrate for the second module of the rifamycin PKS to definitively establish the stereochemical course of the natural pathway. This level of mechanistic detail is essential for the successful engineering of PKS modules to accept non-native substrates and produce novel polyketide chains.

Furthermore, the in vitro reconstitution of segments of the rifamycin biosynthetic pathway can provide invaluable insights into enzyme function and mechanism. By studying the individual reactions in a controlled environment, it is possible to dissect the catalytic mechanism of each enzyme and to explore its substrate tolerance. This knowledge can then be used to guide the in vivo engineering of the biosynthetic pathway. The rational design of novel rifamycin derivatives with improved activity against drug-resistant pathogens is a major goal, and a deep mechanistic understanding of the biosynthesis of key intermediates like this compound is a critical step towards achieving this goal nih.gov.

Q & A

Q. What is the role of 34a-Deoxy-rifamycin W in rifamycin biosynthesis, and how can its intermediate status be experimentally validated?

- Methodological Answer: this compound is a macrocyclic intermediate in rifamycin B biosynthesis, proposed to arise via two distinct pathways: one involving proansamycin B and another via early-stage cyclization . To validate its intermediate role:

- Isolation: Use high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) to isolate the compound from fermentation broths of rifamycin-producing actinobacteria (e.g., Amycolatopsis mediterranei).

- Isotopic Labeling: Track carbon-13 or nitrogen-15 incorporation during fermentation to confirm precursor-product relationships .

- Genetic Knockout: Disrupt candidate biosynthetic genes (e.g., rif clusters) and analyze metabolite profiles for accumulation/absence of this compound.

Q. What analytical techniques are optimal for detecting and quantifying this compound in microbial cultures?

- Methodological Answer:

- Liquid Chromatography-HRMS (LC-HRMS): Use C18 reverse-phase columns with gradient elution (e.g., water-acetonitrile + 0.1% formic acid) for separation. Monitor m/z 640.3113 [M + H]+ for quantification .

- Molecular Networking: Construct molecular networks (e.g., using GNPS) to compare fragmentation patterns with known rifamycin analogs and confirm structural identity .

- Quantitative NMR (qNMR): Employ deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., trimethylsilylpropanoic acid) for absolute quantification in complex matrices.

Advanced Research Questions

Q. How do culture parameters (e.g., media composition, oxygenation) influence the yield of this compound in marine-derived actinobacteria?

- Methodological Answer: Apply the OSMAC (One Strain Many Compounds) approach:

- Liquid vs. Solid Cultures: Comparative metabolomics shows this compound is predominantly produced in liquid cultures (e.g., ISP2 broth) due to enhanced oxygen diffusion and secondary metabolite secretion .

- Nutrient Modulation: Test nitrogen-limited vs. carbon-rich media to assess precursor availability. For example, glycerol as a carbon source may upregulate polyketide synthase activity .

- Data Table:

| Culture Condition | Yield (μg/L) | Key Metabolites Co-produced |

|---|---|---|

| Liquid (ISP2) | 120 ± 15 | 20-Hydroxyrifamycin S |

| Solid (Agar) | <10 | Salinilactone A |

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., cytotoxic vs. non-cytotoxic results)?

- Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), exposure times (24–72 hrs), and positive controls (e.g., doxorubicin) .

- Metabolite Stability: Test compound degradation in culture media (e.g., pH-dependent hydrolysis) via LC-HRMS stability assays.

- Synergistic Effects: Co-culture with microbial symbionts or epigenetic modifiers (e.g., histone deacetylase inhibitors) to activate silent biosynthetic pathways .

Q. What strategies can validate hypothesized structural modifications of this compound to enhance its bioactivity?

- Methodological Answer:

- Semisynthesis: Introduce functional groups (e.g., hydroxylation at C20) via chemoenzymatic methods using cytochrome P450 enzymes .

- Structure-Activity Relationship (SAR) Models: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., RNA polymerase). Validate with in vitro inhibition assays .

- Biosynthetic Engineering: Overexpress tailoring enzymes (e.g., oxidoreductases) in heterologous hosts (e.g., Streptomyces coelicolor) to generate analogs .

Guidance for Methodological Rigor

- Data Contradiction Analysis: Follow EUR guidelines () by documenting unreported data, alternative hypotheses (e.g., assay interference), and replication attempts .

- Experimental Design: Align with FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis framing . For example, use PICO frameworks to define population (microbial strains), intervention (culture parameter changes), and outcomes (metabolite yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.